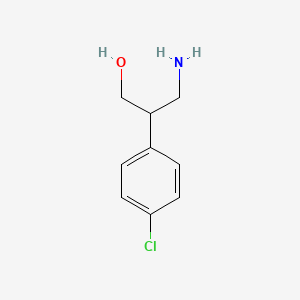
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride
Vue d'ensemble
Description
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both azetidine and pyrrolidine rings, which contribute to its distinctive chemical properties.
Applications De Recherche Scientifique
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s properties are leveraged in industrial processes, including the production of pharmaceuticals and other chemical products.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Méthodes De Préparation
The synthesis of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Analyse Des Réactions Chimiques
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of effects.
Comparaison Avec Des Composés Similaires
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(3-Azetidinyl)piperidine dihydrochloride
These compounds share structural similarities but differ in their specific chemical properties and applications
Propriétés
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRXWPLYFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
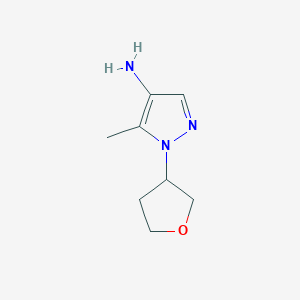

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
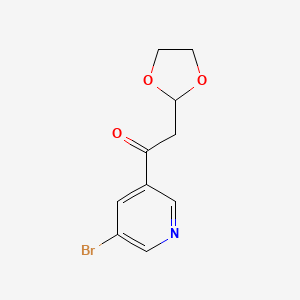
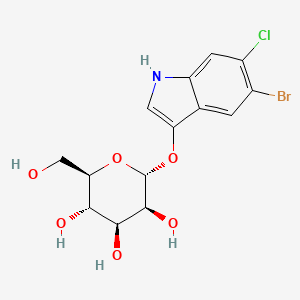

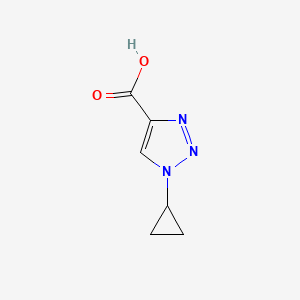
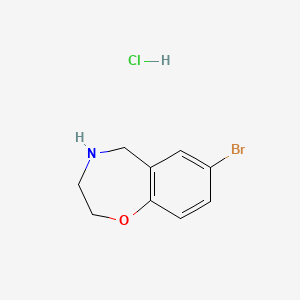
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
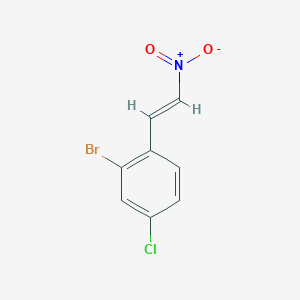


![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
